molecular formula C18H11Cl2N3OS B7788016 2-[(2,6-dichlorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile

2-[(2,6-dichlorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7788016
M. Wt: 388.3 g/mol
InChI Key: ATFOXCZQSXAQSV-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[(2,6-dichlorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile” is a chemical substance with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile involves specific chemical reactions and conditions. The preparation methods typically include:

    Starting Materials: The synthesis begins with specific starting materials that undergo a series of chemical reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical processes. These methods are optimized for efficiency and cost-effectiveness. The industrial production may include:

    Batch Processes: The compound is produced in batches, with each batch undergoing the same series of reactions.

    Continuous Processes: The production is continuous, with reactants being fed into the system and products being removed simultaneously.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-dichlorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions of this compound typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions include specific temperatures, pressures, and the presence of catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. These products can include various derivatives and intermediates that have their own unique properties and applications.

Scientific Research Applications

2-[(2,6-dichlorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its biological activity and potential therapeutic applications.

    Industry: this compound is used in industrial processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved may include enzymatic reactions, signal transduction, and other cellular processes.

Conclusion

This compound is a versatile compound with significant importance in various scientific fields

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3OS/c19-14-7-4-8-15(20)13(14)10-25-18-22-16(11-5-2-1-3-6-11)12(9-21)17(24)23-18/h1-8H,10H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFOXCZQSXAQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC3=C(C=CC=C3Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC3=C(C=CC=C3Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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